N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride
Description
N-[(3-Hydroxyphenyl)methyl]guanidine hydrochloride is a guanidinium derivative characterized by a 3-hydroxyphenyl group attached via a methylene bridge to the guanidine moiety, which is protonated as a hydrochloride salt. Guanidine-based compounds are widely studied for their biological activities, including roles as enzyme inhibitors, receptor modulators, and therapeutic agents .
The hydroxyl group at the meta position of the phenyl ring may enhance solubility in polar solvents (e.g., water or methanol) compared to non-polar substituents, while the guanidine group contributes to strong hydrogen-bonding interactions and basicity .
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c9-8(10)11-5-6-2-1-3-7(12)4-6;/h1-4,12H,5H2,(H4,9,10,11);1H |
InChI Key |
IXVKXCNVJBCVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN=C(N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride typically involves the reaction of guanidine with a 3-hydroxybenzyl halide under basic conditions . The reaction proceeds through nucleophilic substitution, where the guanidine attacks the benzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The guanidine moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the guanidine moiety would yield amines .
Scientific Research Applications
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in the study of neuroprotective agents and potential therapeutic interventions.
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Most guanidine hydrochlorides are synthesized via nucleophilic substitution or reductive amination. For example, highlights the use of 1H-pyrazole-1-carboxamidine HCl as a guanidinylation agent in acetonitrile .
- Impact of Substituents: Electron-withdrawing groups (e.g., -CN in 1-(4-cyanophenyl)guanidine HCl) reduce basicity, while hydroxyl or methoxy groups enhance solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Anti-Cancer Potential: Diaryl guanidinium derivatives in show potent VEGFR2 inhibition, suggesting that N-[(3-hydroxyphenyl)methyl]guanidine HCl may exhibit similar activity if properly functionalized .
Biological Activity
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological contexts. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a guanidine derivative characterized by the presence of a hydroxyl group on the phenyl ring. This structural feature is significant as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that guanidine derivatives, including this compound, exhibit notable antimicrobial properties.
In Vitro Antimicrobial Studies
A study investigating various guanidine derivatives found that compounds with similar structures showed potent inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were typically in the low µg/mL range, indicating strong antibacterial activity. In particular:
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| 9m | 0.5 | 1 |
| 10a | 4 | 4 |
| 10d | 1 | 16 |
These results suggest that the guanidino functionality is crucial for the antibacterial activity of this class of compounds .
The proposed mechanism of action for this compound involves targeting bacterial cell membranes and disrupting essential cellular processes. Specifically, it is thought to affect FtsZ dynamics, a critical protein involved in bacterial cell division .
Pharmacological Properties
Beyond its antimicrobial effects, this compound may have other pharmacological applications due to its structural characteristics.
CNS Activity
Guanidine derivatives are being explored for their potential roles in central nervous system (CNS) activity. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .
Case Study: Antimicrobial Efficacy
In a comparative study of various guanidine derivatives, this compound was evaluated alongside other structurally related compounds. The study highlighted its superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), reinforcing its potential as a lead compound for antibiotic development .
Research Findings on Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the phenolic group can significantly influence the biological activity of guanidine derivatives. For instance, variations in substituents on the phenyl ring were shown to alter both antibacterial potency and selectivity against different bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
